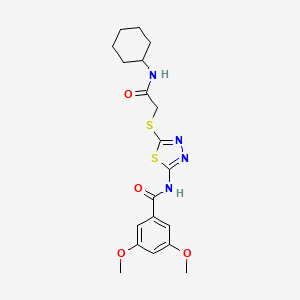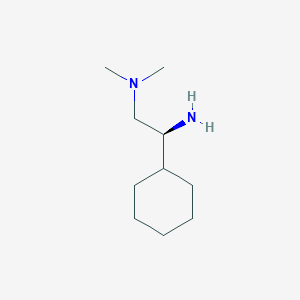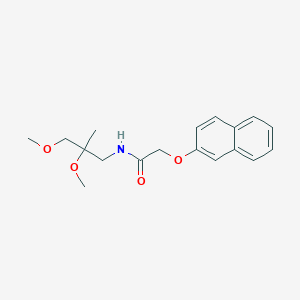![molecular formula C15H18N2OS B3020694 Cyclopropyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851803-13-9](/img/structure/B3020694.png)
Cyclopropyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Cyclopropyl 2-methylphenyl ketone exhibits promising pharmacological properties. Researchers have explored its potential as a scaffold for designing novel drugs. The cyclopropyl group imparts rigidity, which can enhance binding affinity and selectivity. By modifying the substituents on the imidazole ring, scientists aim to create targeted therapies for various diseases. For instance, derivatives of this compound may act as kinase inhibitors, anti-inflammatory agents, or antiviral drugs .
Agrochemicals and Plant Growth Regulation
Indole derivatives play a crucial role in plant biology. Cyclopropyl 2-methylphenyl ketone, being an indole derivative, could influence plant growth and development. Researchers investigate its potential as a plant hormone or growth regulator. For example, it might affect seed germination, root elongation, or flowering. Understanding these effects could lead to innovative agricultural applications .
Materials Science and Polymer Chemistry
The cyclopropyl group’s strained three-membered ring offers intriguing possibilities in materials science. Researchers explore its incorporation into polymers, resins, or coatings. By introducing cyclopropyl moieties, they aim to enhance material properties such as mechanical strength, thermal stability, or chemical resistance. This avenue holds promise for developing advanced materials .
Organocatalysis and Asymmetric Synthesis
Cyclopropyl 2-methylphenyl ketone serves as a valuable building block in organic synthesis. Chemists utilize it for organocatalytic reactions, where it acts as a chiral catalyst. The asymmetric induction provided by the cyclopropyl group enables the synthesis of enantioenriched compounds. These reactions find applications in drug synthesis and natural product chemistry .
Photophysics and Luminescent Materials
Imidazole-based compounds often exhibit interesting photophysical properties. Researchers investigate the fluorescence and phosphorescence behavior of cyclopropyl 2-methylphenyl ketone and its derivatives. These insights contribute to the development of luminescent materials, sensors, and imaging agents. The compound’s emission properties could find use in bioimaging or optoelectronics .
Computational Chemistry and Molecular Modeling
The unique structural features of cyclopropyl 2-methylphenyl ketone intrigue computational chemists. They employ quantum mechanical calculations to explore its electronic structure, energetics, and reactivity. Understanding its interactions with other molecules aids in rational drug design and predicting chemical behavior .
Eigenschaften
IUPAC Name |
cyclopropyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-3-2-4-12(9-11)10-19-15-16-7-8-17(15)14(18)13-5-6-13/h2-4,9,13H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKDCPZKYVLXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B3020617.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B3020618.png)
![2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3020619.png)

![methyl 3-((2-(4-ethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B3020623.png)

![2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3020625.png)


![(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3020629.png)
![6-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3020633.png)